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Compound of Interest

Compound Name: 4-Amino-3-bromobenzoic acid

Cat. No.: B189058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Amino-3-bromobenzoic acid
and its key isomers. By presenting experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document

aims to facilitate the identification, characterization, and differentiation of these structurally

similar compounds, which are of significant interest in medicinal chemistry and materials

science.

Introduction
4-Amino-3-bromobenzoic acid and its isomers are substituted aromatic carboxylic acids. The

relative positions of the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) groups on the

benzene ring significantly influence their electronic environment, chemical reactivity, and

intermolecular interactions. These differences are reflected in their spectroscopic signatures.

Understanding these spectral distinctions is crucial for confirming molecular structures,

assessing purity, and predicting chemical behavior in various applications, including drug

design and synthesis.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Amino-3-bromobenzoic acid
and four of its common isomers.
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¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic

environment of each nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)

4-Amino-3-bromobenzoic acid

(DMSO-d₆): δ 12.39 (br s, 1H,

COOH), 7.89 (d, 1H), 7.63 (dd,

1H), 6.78 (d, 1H), 6.10 (s, 2H,

NH₂)[1]

Data not readily available in

searched literature.

3-Amino-4-bromobenzoic acid

(DMSO-d₆): δ ~7.7 (d), ~7.5

(s), ~7.0 (d) (Signals for

aromatic protons and NH₂ not

explicitly assigned)

Data not readily available in

searched literature.

2-Amino-5-bromobenzoic acid

(DMSO-d₆): δ ~7.8 (d), ~7.4

(dd), ~6.8 (d) (Signals for

aromatic protons and NH₂ not

explicitly assigned)

(DMSO-d₆): δ ~168, ~150,

~136, ~121, ~118, ~112, ~110

(Approximate shifts)

2-Amino-3-bromobenzoic acid
Data not readily available in

searched literature.

Data not readily available in

searched literature.

5-Amino-2-bromobenzoic acid
Data not readily available in

searched literature.

Data not readily available in

searched literature.

Note: The presented NMR data is based on available literature and may vary depending on the

solvent and experimental conditions.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
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Table 2: Key IR Absorption Bands

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) O-H Stretch (cm⁻¹)

4-Amino-3-

bromobenzoic acid
~3400-3300 ~1700-1680 ~3000-2500 (broad)

3-Amino-4-

bromobenzoic acid
~3400-3300 ~1700-1680 ~3000-2500 (broad)

2-Amino-5-

bromobenzoic acid
3497, 3383 1675 ~3000-2500 (broad)

2-Amino-3-

bromobenzoic acid
~3400-3300 ~1700-1680 ~3000-2500 (broad)

5-Amino-2-

bromobenzoic acid
~3400-3300 ~1700-1680 ~3000-2500 (broad)

Note: The IR data represents typical ranges for the indicated functional groups and specific

values can be found in the cited literature where available.

UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule,

providing information about its electronic transitions. The wavelength of maximum absorbance

(λmax) is a key parameter.

Table 3: UV-Visible Absorption Data

Compound λmax (nm) (Solvent)

4-Amino-3-bromobenzoic acid Data not readily available in searched literature.

3-Amino-4-bromobenzoic acid Data not readily available in searched literature.

2-Amino-5-bromobenzoic acid 225, 260, 345 (Ethanol)[2]

2-Amino-3-bromobenzoic acid Data not readily available in searched literature.

5-Amino-2-bromobenzoic acid Data not readily available in searched literature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.ijtsrd.com/papers/ijtsrd49568.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide structural

information through fragmentation analysis. All isomers of aminobromobenzoic acid have the

same nominal molecular weight.

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

4-Amino-3-

bromobenzoic acid
C₇H₆BrNO₂

215.03 / 217.03 (Br

isotopes)

M⁺, [M-OH]⁺, [M-

COOH]⁺

3-Amino-4-

bromobenzoic acid
C₇H₆BrNO₂

215.03 / 217.03 (Br

isotopes)

M⁺, [M-OH]⁺, [M-

COOH]⁺

2-Amino-5-

bromobenzoic acid
C₇H₆BrNO₂

215.03 / 217.03 (Br

isotopes)

M⁺, [M-OH]⁺, [M-

COOH]⁺

2-Amino-3-

bromobenzoic acid
C₇H₆BrNO₂

215.03 / 217.03 (Br

isotopes)

M⁺, [M-OH]⁺, [M-

COOH]⁺

5-Amino-2-

bromobenzoic acid
C₇H₆BrNO₂

215.03 / 217.03 (Br

isotopes)

M⁺, [M-OH]⁺, [M-

COOH]⁺

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in

an approximate 1:1 ratio), with two major peaks separated by 2 Da for bromine-containing

fragments.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

experimental conditions may vary based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain

an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g.,

200-400 nm) using a UV-Vis spectrophotometer. A solvent blank is used as a reference.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile

compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) with a

suitable ionization source (e.g., electrospray ionization - ESI) is employed.
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Data Acquisition: Acquire the mass spectrum, ensuring appropriate settings for the mass

range and ionization parameters.

Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and

characteristic fragmentation patterns.

Visualizations
Structural Isomers of Aminobromobenzoic Acid
The following diagram illustrates the chemical structures of 4-Amino-3-bromobenzoic acid
and its isomers.
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Caption: Chemical structures of 4-Amino-3-bromobenzoic acid and its isomers.

General Experimental Workflow for Spectroscopic
Analysis
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The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis

of a chemical compound.

Sample Preparation
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NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Comparative Report

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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